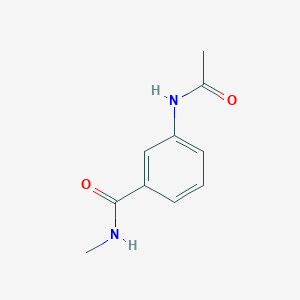

![molecular formula C20H24N2O3 B267332 N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267332.png)

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as Dapagliflozin, is a drug that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is used to treat type 2 diabetes mellitus and has been approved by the Food and Drug Administration (FDA) for use in the United States since 2014. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control.

Mechanism of Action

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By inhibiting this transporter, N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden increases urinary glucose excretion, leading to improved glycemic control.

Biochemical and Physiological Effects

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been shown to have several biochemical and physiological effects in addition to its glucose-lowering effects. For example, it has been shown to reduce blood pressure, improve lipid profiles, and reduce inflammation in patients with type 2 diabetes. It has also been shown to have beneficial effects on renal function and to reduce the risk of kidney disease progression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden in lab experiments is that it has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. However, one limitation is that it may not be suitable for all types of experiments, as its effects are primarily related to glucose metabolism and may not be relevant for all research questions.

Future Directions

There are several potential future directions for research on N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden. One area of interest is its potential use in the treatment of other conditions, such as heart failure and non-alcoholic fatty liver disease. Another area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden, particularly in special populations such as pregnant women and patients with renal impairment.

Synthesis Methods

The synthesis of N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden involves several steps, including the reaction of 2,6-dimethylphenol with acetic anhydride to form 2,6-dimethylacetophenone. This compound is then reacted with 4-chloro-3-nitrobenzoic acid to form 2,6-dimethyl-4-(4-chloro-3-nitrobenzoyl)phenol. The nitro group is subsequently reduced to an amino group, and the resulting compound is acetylated to form 2,6-dimethyl-4-(4-acetylamino-3-chlorobenzoyl)phenol. Finally, this compound is reacted with 2-methylpropylamine to form N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden.

Scientific Research Applications

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden has been extensively studied in preclinical and clinical trials for its efficacy in treating type 2 diabetes mellitus. One study found that treatment with N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden resulted in significant reductions in HbA1c levels, fasting plasma glucose levels, and body weight compared to placebo. Another study showed that N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamiden was effective in reducing cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.

properties

Product Name |

N-(3-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-6-9-16(11-17)21-18(23)12-25-19-14(3)7-5-8-15(19)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |

InChI Key |

ZOKOYNCKGGILMH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=CC=C2)NC(=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

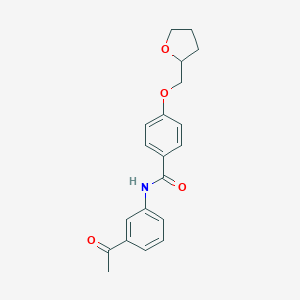

![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267256.png)

![Methyl 3-({[3-(2-methoxyethoxy)phenyl]amino}carbonyl)benzoate](/img/structure/B267257.png)

![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)

![2-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267261.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267262.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267263.png)

![N-[3-(isobutyrylamino)phenyl]-3-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267265.png)

![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267268.png)

![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)

![Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)